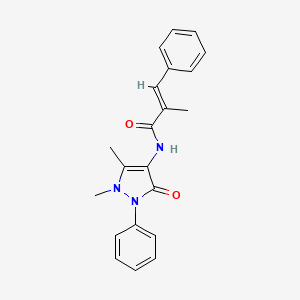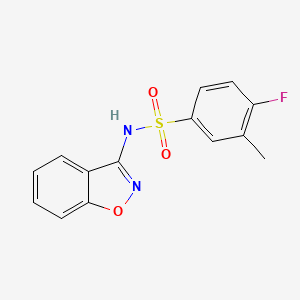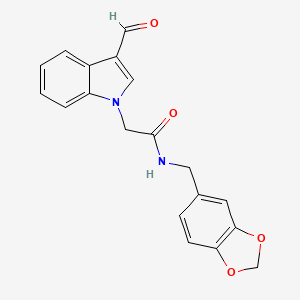
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide is a synthetic organic compound that features a benzodioxole moiety and an indole derivative. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Indole Derivative Synthesis: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Coupling Reaction: The benzodioxole and indole derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the formyl group, converting it to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzodioxole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-methanol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and benzodioxole moieties can interact with various enzymes, receptors, or DNA, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-indolyl)acetamide: Lacks the formyl group, potentially altering its reactivity and biological activity.
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylindol-1-yl)acetamide: Contains a methyl group instead of a formyl group, which may affect its chemical properties and interactions.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide is unique due to the presence of both the benzodioxole and formyl-indole moieties, which can confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-11-14-9-21(16-4-2-1-3-15(14)16)10-19(23)20-8-13-5-6-17-18(7-13)25-12-24-17/h1-7,9,11H,8,10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQONIOABADVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2E)-2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)hydrazin-1-YL]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-YL)-1,3,5-triazin-2-amine](/img/structure/B5740953.png)
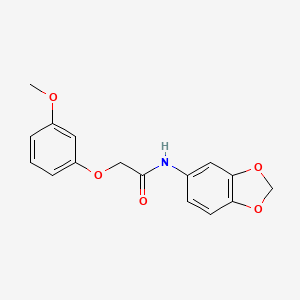
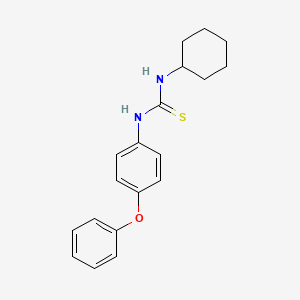
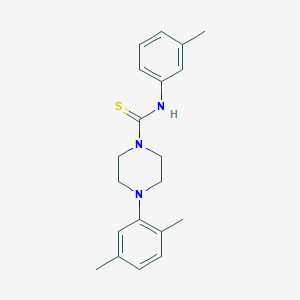
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)
![1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone](/img/structure/B5740993.png)
![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B5740999.png)
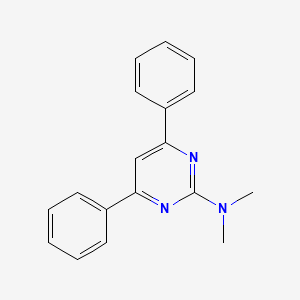
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5741022.png)
![Methyl 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B5741045.png)
